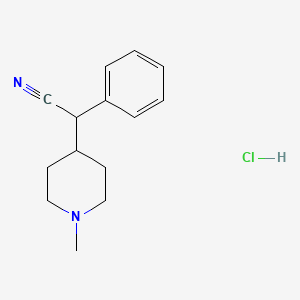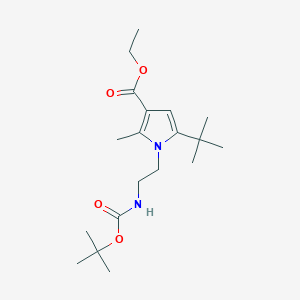
2-(1-Methylpiperidin-4-yl)-2-phenylacetonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(1-Methylpiperidin-4-yl)ethanimidamide hydrochloride” is a compound with the empirical formula C8H18ClN3 and a molecular weight of 191.70 . It is provided in solid form .
Synthesis Analysis
While specific synthesis methods for “2-(1-Methylpiperidin-4-yl)-2-phenylacetonitrile hydrochloride” were not found, there are diverse synthetic approaches for similar compounds, such as donepezil, which is a selective acetylcholinesterase inhibitor . These methods range from traditional hazardous chemicals to eco-friendly strategies .Molecular Structure Analysis
The molecular structure of “2-(1-Methylpiperidin-4-yl)ethanamine” is represented by the SMILES stringCN1CCC(CC1)CCN . Physical And Chemical Properties Analysis
“2-(1-Methylpiperidin-4-yl)ethanamine” is a solid substance . The empirical formula is C8H18N2 and the molecular weight is 142.24 .Scientific Research Applications
Synthesis of Bioactive Piperidine Derivatives
Piperidine derivatives are pivotal in medicinal chemistry, serving as core structures for various pharmaceuticals. The compound can be used as a starting material or intermediate in synthesizing bioactive piperidine derivatives. These derivatives have shown promise in treating a range of conditions, from neurological disorders to infectious diseases .
Development of Chiral Catalysts
The chiral nature of piperidine-based compounds makes them excellent candidates for developing enantioselective catalysts. These catalysts can be utilized in asymmetric synthesis, which is crucial for producing optically active pharmaceuticals .
Neurotransmitter Receptor Modulation
Given its structural similarity to natural neurotransmitters, this compound could be used to modulate neurotransmitter receptors. This application is particularly relevant in neuroscience research, where it can help understand and treat various psychiatric and neurodegenerative disorders .
Anti-Inflammatory and Analgesic Agents
The anti-inflammatory and analgesic properties of piperidine derivatives make them suitable for developing new pain management medications. Research into this application could lead to the discovery of novel drugs with fewer side effects than current treatments .
Agricultural Chemical Research
Piperidine derivatives also find applications in agriculture, where they can be used to develop new pesticides or herbicides. Their ability to interact with biological systems could lead to more effective and environmentally friendly agricultural chemicals .
Material Science
In material science, piperidine derivatives can be used to create novel polymers with unique properties. These materials could have applications in various industries, including electronics, automotive, and aerospace .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives, such as naratriptan, are known to be selective for the 5-hydroxytryptamine1 receptor subtype
Mode of Action
Similar compounds, such as naratriptan, are known to act as selective agonists of serotonin (5-hydroxytryptamine; 5-ht) type 1b and 1d receptors . This action in humans correlates with the relief of migraine headache .
Biochemical Pathways
It can be inferred from similar compounds that it may influence serotonin-related pathways, given its potential interaction with 5-ht receptors .
Pharmacokinetics
A related compound, 2-(1-methylpiperidin-4-yl)acetic acid, is reported to have high gastrointestinal absorption and is bbb permeant . Its Log Po/w (iLOGP) is 1.64, indicating lipophilicity . These properties may influence the compound’s ADME properties and bioavailability.
Result of Action
Based on the potential interaction with 5-ht receptors, it can be inferred that the compound may have effects on neurotransmission .
properties
IUPAC Name |
2-(1-methylpiperidin-4-yl)-2-phenylacetonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2.ClH/c1-16-9-7-13(8-10-16)14(11-15)12-5-3-2-4-6-12;/h2-6,13-14H,7-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWZDKMBPDQEFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C(C#N)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methylpiperidin-4-yl)-2-phenylacetonitrile hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2918704.png)

![N-(5-Chloro-2-methylphenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxopyrido[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2918706.png)
![N-Methyl-N-[2-[2-(3-methylphenyl)ethylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2918707.png)

![Methyl 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate](/img/structure/B2918709.png)




![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2918718.png)
![N-(but-3-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2918720.png)
